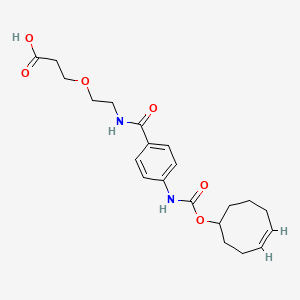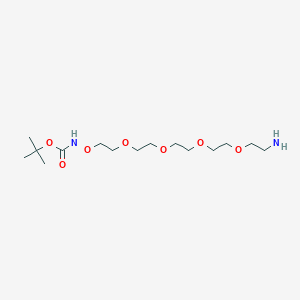
1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is a chemical compound characterized by its unique structure, which includes two fluorophenyl groups attached to a propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one typically involves the reaction of 4-fluorophenylacetic acid with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using specialized reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to a hydroxyl group, resulting in the formation of a diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1,3-Bis(4-fluorophenyl)propanoic acid.
Reduction: 1,3-Bis(4-fluorophenyl)propane-1,2-diol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
1,3-Bis(4-fluorophenyl)-3-hydroxy-2-propen-1-one is similar to other compounds with fluorophenyl groups, such as bis(4-fluorophenyl)methanol and 1,3-bis(4-fluorophenyl)propanoic acid. its unique structure and reactivity set it apart from these compounds. The presence of the hydroxy group and the double bond in the propenone backbone contribute to its distinct chemical properties.
Comparación Con Compuestos Similares
Bis(4-fluorophenyl)methanol
1,3-Bis(4-fluorophenyl)propanoic acid
1,3-Bis(4-fluorophenyl)propane-1,2-diol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,3-bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHRBBCFYJXBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C2=CC=C(C=C2)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10796664 |
Source


|
| Record name | 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10796664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62375-96-6 |
Source


|
| Record name | 1,3-Bis(4-fluorophenyl)-3-hydroxyprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10796664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)

![3-[2-(5-tert-butyl-1H-benzimidazol-1-ium-2-yl)ethyl]cyclobutan-1-one;chloride](/img/structure/B8115388.png)



